Enhanced Inhibitory Potency Against E. coli MsbA Relative to Cerastecin C
MsbA-IN-2 (compound 12) was directly compared to cerastecin C, the progenitor bivalent MsbA inhibitor, in an optimization study. MsbA-IN-2 demonstrated significantly enhanced potency, which was a key objective of the AI-driven linker design strategy [1].
| Evidence Dimension | Inhibitory potency (IC50) against E. coli MsbA |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | Cerastecin C (specific IC50 value not disclosed in abstract, but compound 12 was reported to have 'enhanced potency') |
| Quantified Difference | Qualitatively described as 'enhanced potency' [1] |
| Conditions | In vitro biochemical assay using purified E. coli MsbA |
Why This Matters
Superior potency enables lower effective concentrations in cellular and in vivo assays, reducing off-target effects and improving the therapeutic window in antimicrobial research.
- [1] Qiu H, Wang L, Li B, Wu S, Chen Y, Ran T, Xia J, Chen H. Discovery of Novel MsbA Inhibitors with a Bivalent Molecular Generative Model. J Chem Inf Model. 2025;65(22):12179-12188. View Source
